N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide
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Overview
Description
The compound “N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a triazole ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (thiadiazol and triazole) and functional groups (ethylsulfanyl and carboxamide) would give the molecule a three-dimensional structure with potentially interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the ethylsulfanyl group might be susceptible to oxidation, and the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) described the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds demonstrated antimicrobial, anti-lipase, and anti-urease activities, showcasing their potential in addressing various microbial and enzymatic targets Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.
Anticancer Activity
Gomha et al. (2017) investigated novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety for their anticancer activities. Their research highlighted the potential of these compounds as anticancer agents, with specific derivatives showing promising results against hepatocellular carcinoma cell lines A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents.
Antimicrobial and Antifungal Assessment
Taha and El-Badry (2010) explored the antimicrobial and antifungal activities of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate. Their findings contribute to the understanding of the antimicrobial and antifungal potential of these compounds, underscoring their relevance in the search for new therapeutic agents Antimicrobial Assessment of Some Heterocyclic Compounds Utilizing Ethyl 1-Aminotetrazole-5-carboxylate.
Search for Biologically Active Substances
Research by Sych et al. (2019) focused on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives with 1,3,4-thiadiazole rings. These substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in antimicrobial applications Search for Biologically Active Substances with Antimicrobial and Antifungal Action in the series of 2.5-disubstituted 1, 3, 4-tiadiazoles.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-3-22-14-18-17-13(23-14)15-12(21)11-9(2)20(19-16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNTUKUYFASIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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